Cetilistat impurity 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

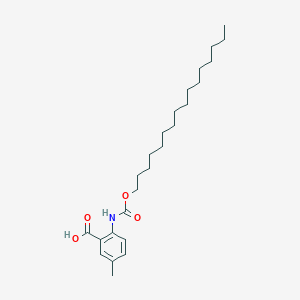

C25H41NO4 |

|---|---|

分子量 |

419.6 g/mol |

IUPAC名 |

2-(hexadecoxycarbonylamino)-5-methylbenzoic acid |

InChI |

InChI=1S/C25H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-25(29)26-23-18-17-21(2)20-22(23)24(27)28/h17-18,20H,3-16,19H2,1-2H3,(H,26,29)(H,27,28) |

InChIキー |

BUSUZMBEFVOKEQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Chemical Identity of Cetilistat Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the chemical structure and related data of Cetilistat (B1668417) impurity 1, a critical piece of information for researchers and professionals in drug development and quality control. The identification and characterization of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive overview of the available data on Cetilistat impurity 1, including its chemical properties, likely synthetic origin, and relevant analytical insights.

Chemical Structure and Identification

Based on information from chemical suppliers and an analysis of the synthetic pathway of Cetilistat, this compound is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid . This compound is a key intermediate in the synthesis of Cetilistat. Its presence in the final drug substance is likely due to incomplete cyclization during the manufacturing process.

The chemical structure is as follows:

Key Structural Features:

-

A benzoic acid moiety with a methyl group at the 5-position.

-

An amino group at the 2-position, which is acylated with a hexadecyloxycarbonyl group.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | [1][2] |

| CAS Number | 890655-08-0 | [1][2] |

| Molecular Formula | C₂₅H₄₁NO₄ | [1][2] |

| Molecular Weight | 419.6 g/mol | [1] |

| Parent Drug | Cetilistat | [2] |

Experimental Protocols: Synthesis of Cetilistat and Formation of Impurity 1

The synthesis of Cetilistat typically involves a two-step process where the formation of this compound is the first key transformation. Understanding this process is crucial for controlling the impurity levels in the final active pharmaceutical ingredient (API).

Step 1: Acylation to form 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound)

The initial step involves the acylation of 2-amino-5-methylbenzoic acid with cetyl chloroformate. This reaction forms the intermediate, which is identified as this compound.

-

Starting Materials:

-

2-amino-5-methylbenzoic acid

-

Cetyl chloroformate

-

A suitable base (e.g., pyridine)[3]

-

An appropriate solvent

-

-

Procedure (Generalized):

-

2-amino-5-methylbenzoic acid is dissolved in a suitable solvent.

-

A base, such as pyridine, is added to the solution.

-

Cetyl chloroformate is added, typically in a controlled manner, to initiate the acylation reaction.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting product, 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound), can be isolated and purified, or used directly in the next step.

-

Step 2: Intramolecular Dehydration and Cyclization to form Cetilistat

The intermediate, this compound, undergoes an intramolecular dehydration and cyclization reaction to form the final product, Cetilistat.

-

Starting Material:

-

2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound)

-

-

Reagents:

-

A dehydrating/cyclizing agent (e.g., phosphorus oxychloride - POCl₃)

-

-

Procedure (Generalized):

-

This compound is treated with a dehydrating agent like POCl₃.

-

This promotes the removal of a water molecule and the subsequent formation of the benzoxazinone (B8607429) ring structure of Cetilistat.

-

The final product, Cetilistat, is then purified to remove any unreacted starting materials, including this compound.

-

Visualizations

The following diagrams illustrate the synthesis pathway of Cetilistat and the logical relationship for impurity identification.

References

Unraveling the Synthesis of Cetilistat Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat (B1668417) is an inhibitor of pancreatic lipase (B570770) developed for the treatment of obesity. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This technical guide provides an in-depth analysis of the synthesis pathway of a key impurity, Cetilistat Impurity 1, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid. This document outlines the synthetic route, experimental protocols, and quantitative data related to its formation, offering valuable insights for process optimization and impurity control.

Synthesis Pathway of Cetilistat and the Formation of Impurity 1

The most common synthetic route to Cetilistat (2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) starts from 2-amino-5-methylbenzoic acid. The formation of this compound, which is also a key intermediate in this process, occurs during the initial acylation step.

The overall synthesis can be summarized in two main steps:

-

Acylation of 2-amino-5-methylbenzoic acid: 2-amino-5-methylbenzoic acid is reacted with hexadecyl chloroformate in the presence of a base to yield 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (this compound).

-

Cyclization: The intermediate, this compound, is then cyclized to form the final product, Cetilistat.

The formation of Impurity 1 is an intended and crucial step in the synthesis of Cetilistat. However, its presence in the final API is considered an impurity, necessitating careful control and purification steps. The efficiency of the subsequent cyclization step and the purification process determines the level of this impurity in the final Cetilistat product.

Figure 1: Synthetic pathway of Cetilistat highlighting the formation of Impurity 1.

Quantitative Data Summary

The yield and purity of the intermediate, this compound (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid), are crucial for the overall efficiency of the Cetilistat synthesis. The following table summarizes quantitative data from various patented methods.

| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |

| Starting Material | 2-amino-5-methylbenzoic acid | 2-amino-5-methyl-toluate hydrosulfate | 2-amino-5-tolyl acid |

| Acylating Agent | Hexadecyl chloroformate | n-Hexadecyl chloroformate | Chloroformic acid cetyl alcohol ester |

| Solvent | Pyridine (B92270), Toluene (B28343) | Dichloromethane | Organic solvent (e.g., Dichloromethane) |

| Base | Pyridine | Pyridine | Pyridine |

| Reaction Temperature | 20-30 °C | Ice bath | Not specified |

| Yield of Impurity 1 | Not explicitly stated for the intermediate | 91% | >98% (purity of subsequent product) |

| Purity of Final Product | High purity | >99.5% | >99.5% |

| Key Process Feature | Two-step synthesis with purification of the intermediate | Esterification prior to acylation | Specific feeding sequence to improve purity |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from published patent literature.

Protocol 1: Synthesis of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[1]

-

Materials:

-

2-amino-5-methylbenzoic acid (20.2 g)

-

Pyridine (180 ml)

-

Hexadecyl chloroformate (47 g)

-

Toluene (220 ml for dissolution of hexadecyl chloroformate, 600 ml for workup)

-

Ethyl acetate (B1210297) (200 ml)

-

10% Citric acid aqueous solution (200 ml)

-

Water (2 x 200 ml)

-

Anhydrous sodium sulfate (B86663) (30 g)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 20.2 g of 2-amino-5-methylbenzoic acid in 180 ml of pyridine in a 1 L three-necked flask with stirring.

-

Prepare a solution of 47 g of hexadecyl chloroformate in 220 ml of toluene.

-

Add the hexadecyl chloroformate solution dropwise to the reaction mixture at a temperature of 20-30 °C.

-

Continue the reaction at 20-30 °C until the starting material, 2-amino-5-methylbenzoic acid, is consumed (monitor by a suitable method like TLC).

-

After the reaction is complete, add 600 ml of toluene and 200 ml of ethyl acetate to the reaction mixture.

-

Wash the organic phase once with 200 ml of 10% citric acid aqueous solution and twice with 200 ml of water.

-

Dry the organic phase over 30 g of anhydrous sodium sulfate for 2 hours.

-

Filter the mixture and wash the anhydrous sodium sulfate filter cake with 30 ml of toluene twice.

-

Concentrate the filtrate under reduced pressure (T = 60 °C, P = 0.09 MPa) to obtain the crude product.

-

The crude product can be further purified by recrystallization from n-heptane.

-

Protocol 2: Synthesis via Esterification followed by Acylation[2]

This method involves an initial esterification of the starting material before acylation.

-

Materials:

-

2-amino-5-methyl-toluate hydrosulfate (65.8 g, 0.25 mol)

-

Dichloromethane (1200 ml)

-

n-Hexadecyl chloroformate (76.3 g, 0.25 mol) in dichloromethane

-

Pyridine (73.6 g, 0.93 mol)

-

1% Hydrochloric acid

-

Saturated aqueous common salt solution

-

-

Procedure:

-

In a 2 L reaction flask, suspend 65.8 g of 2-amino-5-methyl-toluate hydrosulfate in 1200 ml of dichloromethane.

-

Cool the mixture in an ice bath.

-

While stirring, first add the solution of 76.3 g of n-hexadecyl chloroformate in dichloromethane.

-

Then, add 73.6 g of pyridine.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Wash the reaction mixture successively with 1% hydrochloric acid and saturated aqueous common salt solution.

-

Separate the organic layer and concentrate it to recover most of the dichloromethane.

-

Stir the residue in an ice bath for 2 hours.

-

Collect the solid by suction filtration and dry to obtain 98.6 g (yield 91%) of 2-(n-Hexadecyloxycarbonyl)amino-5-methyl-toluate.

-

The ester group is then hydrolyzed to obtain 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid.

-

Logical Relationships in Synthesis and Impurity Formation

The formation of this compound is a direct consequence of the chosen synthetic strategy. The following diagram illustrates the logical flow and the critical control points in the synthesis.

References

The Origin and Formation of Cetilistat Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetilistat (B1668417), an inhibitor of pancreatic lipase, is a therapeutic agent developed for the management of obesity. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This technical guide provides an in-depth analysis of the origin and formation of a key impurity, Cetilistat Impurity 1. This document outlines the chemical identity of this impurity, elucidates its formation pathway from the active pharmaceutical ingredient (API), and provides detailed experimental protocols for its synthesis and the synthesis of Cetilistat itself.

Introduction to Cetilistat and Its Impurities

Cetilistat is a drug designed to treat obesity by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides.[1][2] This inhibition prevents the hydrolysis of triglycerides into absorbable free fatty acids, thereby reducing fat absorption from the diet. The chemical name for Cetilistat is 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the safety, efficacy, and stability of the drug.

Identification and Chemical Structure of this compound

This compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .[3] This impurity is a known process-related impurity and can also arise from the degradation of Cetilistat.

Table 1: Chemical Identification of Cetilistat and this compound

| Compound | IUPAC Name | Molecular Formula | CAS Number |

| Cetilistat | 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one | C25H39NO3 | 282526-98-1 |

| This compound | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | C25H41NO4 | 890655-08-0 |

Origin and Formation Pathway of this compound

The primary origin of this compound is the degradation of the parent drug, Cetilistat, particularly in the presence of nucleophilic solvents such as methanol (B129727).[4] The formation involves the opening of the benzoxazinone (B8607429) ring of the Cetilistat molecule.

Proposed Reaction Mechanism

The formation of this compound from Cetilistat in a methanol-containing system proceeds via the nucleophilic attack of methanol on the carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the ester bond within the ring and subsequent protonation to yield the final carboxylic acid impurity.

Caption: Proposed reaction pathway for the formation of this compound.

Experimental Protocols

Preparation of this compound

The following protocol is based on the method described in patent CN105566164A for the preparation of this compound from Cetilistat.[4]

Objective: To synthesize this compound by the methanolysis of Cetilistat.

Materials:

-

Cetilistat

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of Cetilistat in methanol in a round-bottom flask.

-

Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by a suitable analytical technique such as HPLC.

-

Continue stirring until the conversion of Cetilistat to the impurity is complete.

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting residue is this compound. Further purification, if necessary, can be performed by techniques such as recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Cetilistat

The synthesis of Cetilistat can be achieved through various routes. A common method involves the reaction of 2-amino-5-methylbenzoic acid with hexadecyl chloroformate, followed by cyclization. The following protocol is a generalized procedure based on synthetic routes described in the literature.[5]

Objective: To synthesize Cetilistat.

Materials:

-

2-amino-5-methylbenzoic acid

-

Hexadecyl chloroformate

-

Pyridine or another suitable base

-

A suitable solvent (e.g., dichloromethane)

-

Dehydrating/cyclizing agent (e.g., thionyl chloride, phosphorus pentachloride)

Procedure: Step 1: Acylation

-

Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent in the presence of a base like pyridine.

-

Slowly add hexadecyl chloroformate to the solution while stirring at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to proceed until completion to form the intermediate, 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (which is this compound).

Step 2: Cyclization

-

To the reaction mixture containing the intermediate, add a dehydrating/cyclizing agent.

-

Heat the reaction mixture to effect cyclization to the benzoxazinone ring of Cetilistat.

-

After the reaction is complete, quench the reaction mixture and extract the product.

-

Purify the crude Cetilistat by recrystallization or column chromatography.

Caption: Logical relationship in the two-step synthesis of Cetilistat.

Quantitative Data on Impurity Formation

Publicly available literature does not provide extensive quantitative data on the rate and extent of this compound formation under various conditions. Researchers are encouraged to generate this data internally to establish appropriate control strategies. The following table template is provided for this purpose.

Table 2: Template for Quantifying the Formation of this compound

| Condition | Parameter | Value | Impurity 1 (%) |

| Temperature | Reaction Time (h) | 24 | |

| Temperature (°C) | 25 | ||

| 40 | |||

| 60 | |||

| Solvent System | Methanol (%) | 100 | |

| Methanol/Water | 50/50 | ||

| Methanol/DCM | 50/50 | ||

| pH | pH | 3 | |

| 7 | |||

| 9 |

Conclusion

This compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, primarily originates from the degradation of Cetilistat in the presence of nucleophilic solvents like methanol. Understanding its formation pathway is crucial for developing robust manufacturing processes and stable formulations. The experimental protocols provided in this guide offer a basis for the synthesis and study of this impurity, enabling better control and characterization, which are essential for ensuring the quality and safety of Cetilistat as a therapeutic agent.

References

- 1. Cetilistat - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cetilistat? [synapse.patsnap.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN105566164A - Preparation method of cetilistat impurity - Google Patents [patents.google.com]

- 5. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]

An In-depth Technical Guide to the Identification and Characterization of Cetilistat Impurity 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of a known impurity of the anti-obesity drug, Cetilistat. The focus of this document is on "Cetilistat Impurity 1," a substance critical for quality control and regulatory compliance in the pharmaceutical industry. This guide synthesizes available information and provides detailed experimental protocols to aid in its analysis and characterization.

Introduction to Cetilistat and its Impurities

Cetilistat is a potent, orally administered inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides. By inhibiting this enzyme, Cetilistat reduces the absorption of fats, thereby aiding in weight management. As with any pharmaceutical active ingredient, the purity of Cetilistat is of paramount importance. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory agencies require stringent control and characterization of any impurity present at significant levels.

This compound has been identified as a key related substance that requires careful monitoring. A thorough understanding of its structure, formation, and analytical profiles is essential for drug development and quality assurance.

Identification of this compound

Based on available data from chemical suppliers and pharmaceutical reference standards, this compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid |

| Synonyms | This compound |

| CAS Number | 890655-08-0 |

| Molecular Formula | C₂₅H₄₁NO₄ |

| Molecular Weight | 419.6 g/mol |

Potential Formation Pathway

Impurities in a drug substance can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API) and its degradation. Forced degradation studies on Cetilistat have indicated that the drug is susceptible to degradation under certain conditions.

One plausible pathway for the formation of this compound is the hydrolysis of the benzoxazinone (B8607429) ring of Cetilistat under alkaline or thermal stress conditions. This hydrolysis would open the ring to form the corresponding carboxylic acid, which is Impurity 1.

Physicochemical Properties of Cetilistat Impurity 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetilistat is an inhibitor of pancreatic lipase (B570770) developed for the treatment of obesity.[1] As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of Cetilistat impurity 1. Due to the limited availability of public data on this specific impurity, this guide also outlines standard experimental protocols for the determination of key physicochemical parameters and presents a general workflow for impurity characterization.

Identity and Known Physicochemical Properties

This compound is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[2][3] The available data for this impurity are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | [2][3] |

| Molecular Formula | C25H41NO4 | [2][4] |

| Molecular Weight | 419.6 g/mol | [2] |

| CAS Number | 890655-08-0 | [2][4] |

Undetermined Physicochemical Properties

| Property to be Determined | Importance |

| Melting Point | A fundamental physical property used for identification and purity assessment. |

| Boiling Point | Important for understanding thermal stability and for purification processes like distillation, if applicable. |

| Solubility | Crucial for predicting in vivo dissolution and absorption characteristics. Solubility in various solvents is also critical for developing analytical methods and formulations. |

| pKa (Dissociation Constant) | Influences the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and interaction with biological targets. |

Standard Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the melting point, water solubility, and pKa of a pharmaceutical impurity like this compound, based on established international guidelines.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.

Objective: To determine the temperature range over which the crystalline solid impurity melts.

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Glass capillary tubes (closed at one end).

-

Sample loading device.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into a glass capillary tube and packed to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting range, followed by a slower rate (e.g., 1-2 °C per minute) for a precise determination.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Reporting: The melting range is reported as the interval between the onset and completion of melting.

Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for Testing of Chemicals.

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge or filtration apparatus.

-

A suitable analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample-to-solvent ratio and equilibration time.

-

Equilibration: A precisely weighed amount of this compound, in excess of its expected solubility, is added to a known volume of water in a glass flask. The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The water solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

pKa Determination (Titration Method)

This protocol is based on the principles outlined in the OECD Guideline 112 for Testing of Chemicals.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffers.

-

Temperature-controlled vessel.

-

Burette for the addition of titrant.

-

Stirrer.

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if the compound has low aqueous solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the impurity. The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the titration curve, typically corresponding to the pH at which 50% of the compound is ionized.

-

Reporting: The pKa value is reported along with the temperature at which the measurement was performed.

Visualizations

General Workflow for Pharmaceutical Impurity Characterization

The following diagram illustrates a typical workflow for the identification and physicochemical characterization of an impurity in a drug substance.

Caption: A logical workflow for the characterization of pharmaceutical impurities.

Mechanism of Action of the Parent Drug, Cetilistat

As this compound is structurally related to the active pharmaceutical ingredient, understanding the mechanism of action of Cetilistat provides context for its potential biological activity. Cetilistat is a peripherally acting anti-obesity agent that functions by inhibiting pancreatic lipase.[5][6]

Caption: Mechanism of action of Cetilistat as a pancreatic lipase inhibitor.

Conclusion

While the basic identity of this compound is established, a comprehensive physicochemical profile requires further experimental investigation. The standard protocols outlined in this guide provide a framework for obtaining the necessary data on properties such as melting point, solubility, and pKa. This information is indispensable for the robust control of impurities in Cetilistat, thereby ensuring the quality and safety of the final drug product. Further research is warranted to fully characterize this impurity and to understand its potential impact.

References

- 1. Cetilistat - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. What is the mechanism of Cetilistat? [synapse.patsnap.com]

- 6. Cetilistat : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Potential Pharmacological Activity of Cetilistat Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetilistat is a potent inhibitor of pancreatic lipase (B570770), prescribed for the management of obesity. As with any pharmaceutical agent, the presence of impurities is inevitable and requires thorough characterization to ensure the safety and efficacy of the drug product. This technical guide provides an in-depth analysis of "Cetilistat impurity 1," a known process-related impurity of Cetilistat. This document outlines the structural characteristics of this impurity, posits its potential pharmacological activities based on structure-activity relationships, and provides detailed experimental protocols to investigate these hypotheses. The primary focus is on its potential to inhibit pancreatic lipase, the known mechanism of action of the parent drug, Cetilistat.

Introduction to Cetilistat and its Impurities

Cetilistat is a therapeutic agent designed to treat obesity.[1] Its mechanism of action involves the inhibition of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides in the intestine.[1] By inhibiting this enzyme, Cetilistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss. During the synthesis of Cetilistat, various impurities can be generated. Regulatory guidelines necessitate the identification, quantification, and toxicological assessment of any impurity present above a certain threshold. This compound is one such identified impurity.

Structural Elucidation of this compound

The chemical structure of this compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | |

| CAS Number | 890655-08-0 | [3] |

| Molecular Formula | C25H41NO4 | [3] |

| Molecular Weight | 419.60 g/mol | [3] |

| SMILES | O=C(O)C1=CC(C)=CC=C1NC(OCCCCCCCCCCCCCCCC)=O | [2] |

Structural Comparison with Cetilistat

A critical step in predicting the pharmacological activity of an impurity is to compare its structure with that of the active pharmaceutical ingredient (API).

Figure 1: Chemical Structures of Cetilistat and this compound.The key structural difference lies in the core heterocyclic ring. Cetilistat possesses a benzoxazinone (B8607429) ring system. In contrast, this compound features a benzoic acid derivative where the benzoxazinone ring has been hydrolyzed, resulting in a free carboxylic acid and an N-acylamino group. The long hexadecyloxycarbonyl chain, a critical lipophilic tail for interacting with the active site of pancreatic lipase, remains intact in the impurity.

Postulated Pharmacological Activity

Based on the structural comparison, we can hypothesize the potential pharmacological activity of this compound.

Pancreatic Lipase Inhibition

The primary hypothesis is that This compound may retain some level of pancreatic lipase inhibitory activity . The rationale for this is the presence of the long lipophilic hexadecyl chain, which is known to be a key feature for the binding of inhibitors to the active site of pancreatic lipase. However, the absence of the benzoxazinone ring, which in Cetilistat acts as a reactive pharmacophore that covalently modifies the serine residue in the active site of the lipase, suggests that the inhibitory potency of the impurity is likely to be significantly lower than that of Cetilistat. The interaction of the impurity with the enzyme might be non-covalent.

Other Potential Biological Activities

N-acylamino benzoic acids and their derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[4][5] While these are possibilities, the primary focus for a process-related impurity of an anti-obesity drug would be its effect on the intended therapeutic target and any potential off-target effects related to lipid metabolism.

Proposed Experimental Protocols

To investigate the potential pharmacological activity of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Pancreatic Lipase Inhibition Assay

This assay will determine the direct inhibitory effect of this compound on pancreatic lipase activity.

Principle: The assay measures the rate of hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB) or glyceryl trioleate, by porcine pancreatic lipase. The release of the product, p-nitrophenol (for p-NPB) or free fatty acids (for glyceryl trioleate), is monitored spectrophotometrically. A decrease in the rate of product formation in the presence of the test compound indicates enzyme inhibition.[6][7][8]

Detailed Methodology:

-

Reagent Preparation:

-

Tris-HCl buffer (100 mM, pH 8.0).[6]

-

Porcine pancreatic lipase solution (1 mg/mL in cold Tris-HCl buffer).[6]

-

Substrate solution: p-nitrophenyl butyrate (p-NPB) at 10 mM in a suitable solvent like dimethylformamide.[8]

-

Test Compound (this compound) and Positive Control (Cetilistat) stock solutions in DMSO. Serial dilutions are then made in Tris-HCl buffer.[7]

-

-

Assay Procedure (96-well plate format):

-

Add 80 µL of the pancreatic lipase solution to each well.[6]

-

Add 10 µL of the test compound or control solution at various concentrations.[6]

-

For the control (no inhibitor) wells, add 10 µL of Tris-HCl buffer with the same percentage of DMSO.[6]

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the p-NPB substrate solution to all wells.[6]

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Table 2: Data Presentation for Pancreatic Lipase Inhibition Assay

| Compound | IC50 (µM) | Maximum Inhibition (%) |

| Cetilistat (Positive Control) | Expected in nM range | >95% |

| This compound | To be determined | To be determined |

Figure 2: Workflow for In Vitro Pancreatic Lipase Inhibition Assay.

In Vivo Models for Anti-Obesity Effects

If this compound shows significant in vitro activity, its anti-obesity effects can be evaluated in animal models.

Model: High-Fat Diet-Induced Obese (DIO) Mice or Rats. This model is widely used as it closely mimics human obesity resulting from excessive consumption of high-fat foods.[9]

Detailed Methodology:

-

Animal Model Development:

-

Induce obesity in rodents by feeding them a high-fat diet (e.g., 60% kcal from fat) for several weeks.[9]

-

-

Dosing:

-

Administer this compound orally to the DIO animals daily for a specified period (e.g., 4-8 weeks).

-

Include a vehicle control group and a positive control group (treated with Cetilistat).

-

-

Parameters to be Monitored:

-

Body Weight: Record daily or weekly.

-

Food Intake: Measure daily.

-

Fecal Fat Content: Collect feces and analyze for lipid content to assess fat malabsorption.

-

Plasma Lipid Profile: At the end of the study, collect blood samples and measure triglyceride, total cholesterol, LDL-C, and HDL-C levels.

-

Adipose Tissue Mass: At necropsy, dissect and weigh major fat depots (e.g., epididymal, retroperitoneal).

-

Table 3: Data Presentation for In Vivo Anti-Obesity Study

| Treatment Group | Change in Body Weight (g) | Cumulative Food Intake (g) | Fecal Fat Excretion ( g/day ) | Plasma Triglycerides (mg/dL) |

| Vehicle Control | Data | Data | Data | Data |

| Cetilistat | Data | Data | Data | Data |

| This compound (Dose 1) | Data | Data | Data | Data |

| This compound (Dose 2) | Data | Data | Data | Data |

Figure 3: Workflow for In Vivo Anti-Obesity Study.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of any drug impurity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10][11]

Detailed Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in a 96-well plate and incubate for 24 hours.[11]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[11]

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the CC50 (the concentration of the compound that causes 50% cell death).

-

Table 4: Data Presentation for Cytotoxicity Assay

| Cell Line | Treatment Duration | CC50 (µM) |

| HepG2 | 24h | To be determined |

| 48h | To be determined | |

| Caco-2 | 24h | To be determined |

| 48h | To be determined |

Signaling Pathway Considerations

The primary signaling pathway affected by Cetilistat and potentially by its impurity is the digestion and absorption of dietary fats.

Figure 4: Signaling Pathway of Pancreatic Lipase in Fat Digestion and Inhibition.

Conclusion

This compound, structurally related to the parent drug, warrants a thorough investigation of its potential pharmacological activities. The primary hypothesis is a reduced, but potentially present, pancreatic lipase inhibitory activity. The provided experimental protocols offer a comprehensive framework for assessing this activity, as well as the in vivo anti-obesity effects and in vitro cytotoxicity. The results from these studies will be crucial for the overall safety and risk assessment of Cetilistat drug products.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 8. 2.7. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 9. biocytogen.com [biocytogen.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

Cetilistat Impurity 1 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reference standard for Cetilistat (B1668417) impurity 1, a critical component in the development and quality control of the anti-obesity drug Cetilistat. This document outlines its availability, chemical identity, and analytical methodologies for its quantification and characterization.

Introduction

Cetilistat is a potent inhibitor of pancreatic lipase, which reduces the absorption of dietary fats. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Cetilistat impurity 1 is a known related substance that must be monitored and controlled within specified limits. This guide serves as a resource for researchers and quality control analysts working with Cetilistat.

This compound Reference Standard: Availability and Identification

The reference standard for this compound is commercially available from several specialized suppliers. Researchers should procure the standard from a reputable source that provides a comprehensive Certificate of Analysis (CoA).

Table 1: Chemical Identity of this compound

| Parameter | Information |

| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid |

| CAS Number | 890655-08-0[1][2] |

| Molecular Formula | C25H41NO4[1][2] |

| Molecular Weight | 419.60 g/mol |

Table 2: Commercial Availability of this compound Reference Standard

| Supplier | Product Name | Notes |

| MedchemExpress | This compound | Certificate of Analysis with characterization data (e.g., HNMR) is typically available upon request.[1][3] |

| Pharmaffiliates | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | Provides reference standards for Cetilistat and its impurities.[2][4] |

| Fussen Technology | This compound | - |

| Immunomart | This compound | Provides basic product details.[2] |

Note: This is not an exhaustive list. Researchers should conduct their own searches for suitable suppliers.

Synthesis of this compound

While a commercially available reference standard is the preferred source for analytical purposes, understanding the synthetic route can be valuable. A patented method describes the preparation of a Cetilistat impurity that corresponds to this compound. The synthesis involves the reaction of Cetilistat with a methanol-containing system.

A general synthetic pathway described in the literature involves the acylation of 2-amino-5-methylbenzoic acid with n-hexadecyl chloroformate to yield 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (this compound).[5]

Experimental Protocol: Synthesis of this compound (General Overview)

A detailed, step-by-step protocol for the synthesis of this compound can be adapted from the general procedures outlined in patent literature (e.g., CN105566164A)[1]. The general steps are as follows:

-

Reaction Setup: A solution of 2-amino-5-methylbenzoic acid is prepared in a suitable organic solvent.

-

Acylation: n-Hexadecyl chloroformate is added to the solution, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction, washing, and drying. Purification is typically achieved by recrystallization or column chromatography to yield the final product with high purity.

Note: Researchers must consult the relevant patents and scientific literature for specific reaction conditions and safety precautions.

Analytical Characterization and Quantification

The definitive identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.

Table 3: Representative HPLC Method for the Analysis of Cetilistat and its Impurities

| Parameter | Condition |

| Column | Octadecylsilane (C18), e.g., BDS Hypersil C-18 (250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40[6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 228 nm[6] |

| Column Temperature | 20-40 °C[7] |

| Injection Volume | 10-20 µL[7] |

Experimental Protocol: UPLC-MS/MS for the Determination of this compound in Biological Samples

A sensitive UPLC-MS/MS method has been developed for the determination of Cetilistat impurity A (which corresponds to impurity 1) in biological samples such as plasma.[8]

-

Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This typically involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample, followed by centrifugation to remove the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into the UPLC system. A C18 column is typically used with a gradient elution program involving a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the compound.

Table 4: Method Validation Parameters for Analytical Methods

Any analytical method used for the quantification of this compound should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][9]

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Characterization Data

A comprehensive Certificate of Analysis for the this compound reference standard should include characterization data to confirm its identity and purity. This typically includes:

-

¹H NMR Spectrum: To confirm the chemical structure.

-

Mass Spectrum: To confirm the molecular weight.

-

HPLC Purity: To determine the purity of the standard.

Note: Representative spectra and chromatograms should be obtained from the supplier of the reference standard.

Logical Workflow for Acquiring and Utilizing the Reference Standard

The following diagram illustrates the logical workflow from sourcing the this compound reference standard to its application in drug development and quality control.

References

- 1. CN105566164A - Preparation method of cetilistat impurity - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN103936687A - Method for preparing cetilistat - Google Patents [patents.google.com]

- 6. wjpls.org [wjpls.org]

- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Unraveling the Structure of Cetilistat Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Cetilistat (B1668417) impurity 1. Cetilistat is an inhibitor of pancreatic lipase (B570770) designed for the treatment of obesity.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Therefore, the identification and characterization of such impurities are critical aspects of drug development and quality control.

Identification and Proposed Structure of Cetilistat Impurity 1

This compound, also referred to as Cetilistat impurity A, has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid . This identification is based on data from commercial suppliers of pharmaceutical reference standards and information available in patent literature describing the synthesis of Cetilistat.[3][4][5]

Chemical Structure:

Molecular Formula: C₂₅H₄₁NO₄[3]

CAS Number: 890655-08-0[3]

Postulated Formation Pathway

This compound is likely formed through the hydrolysis of the benzoxazinone (B8607429) ring of the parent Cetilistat molecule. This degradation pathway is plausible under conditions of forced degradation, particularly in the presence of acid or base.[6][7] The opening of the lactone ring in the benzoxazinone structure would lead to the formation of a carboxylic acid and an amino group, with the latter being acylated, resulting in the structure of impurity 1.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of pharmaceutical impurities. While a complete, publicly available dataset specifically for this compound is limited, this guide outlines the logical application of standard analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of Cetilistat and its impurities. Several HPLC methods have been developed for this purpose.[8] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

Illustrative HPLC Method Parameters (based on literature for related impurities):

| Parameter | Value |

| Chromatographic Column | Octadecylsilane bonded silica (B1680970) (C18) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of an analyte, aiding in its identification. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns.

Expected MS Data:

-

[M-H]⁻ ion: An exact mass measurement of the deprotonated molecule would be expected to correspond to the molecular formula C₂₅H₄₁NO₄.

-

Fragmentation: Key fragment ions would likely arise from the cleavage of the carbamate (B1207046) and ether linkages, as well as the loss of CO₂ from the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required for the complete assignment of all proton and carbon signals in the molecule.

Expected NMR Spectral Features:

-

¹H NMR:

-

Signals corresponding to the aromatic protons on the substituted benzene (B151609) ring.

-

A singlet for the methyl group attached to the aromatic ring.

-

A broad singlet for the NH proton of the carbamate group.

-

A triplet corresponding to the terminal methyl group of the hexadecyl chain.

-

A complex multiplet region for the methylene (B1212753) protons of the long alkyl chain.

-

A triplet for the methylene group attached to the oxygen of the carbamate.

-

A downfield singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

Signals for the quaternary and protonated carbons of the aromatic ring.

-

A signal for the methyl carbon.

-

Signals for the numerous methylene carbons of the hexadecyl chain.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the carbonyl carbon of the carbamate group.

-

A patent for the synthesis of Cetilistat provides some NMR data for a compound matching the structure of impurity 1, which was an intermediate in the synthesis.[2]

Reported NMR Data for 2-[[(hexadecyloxy)carbonyl]amino]-5-methylbenzoic acid:

| Nucleus | Chemical Shift (δ, ppm) (Solvent: CDCl₃) |

| ¹³C NMR | 14.1, 20.5, 22.7, 25.9, 29.0, 29.3, 29.4, 29.6 (2C), 29.7 (6C), 32.0, 65.5, 113.6, 119.0, 131.1, 131.8, 136.3, 140.1, 153.9, 172.5 |

Note: The signal for the NH proton was reported as not identifiable.[2]

Summary and Conclusion

References

- 1. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]

- 6. wjpls.org [wjpls.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

In-Depth Technical Guide to Forced Degradation Studies of Cetilistat and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies conducted on Cetilistat, a potent pancreatic lipase (B570770) inhibitor used in the management of obesity. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of the drug product. This document summarizes quantitative data from published studies, details experimental protocols, and visualizes the logical workflow of these stability-indicating assessments.

Overview of Cetilistat Stability

Cetilistat, chemically known as 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one, is susceptible to degradation under various stress conditions. Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies typically involve subjecting the drug to acidic, basic, oxidative, thermal, and photolytic stress.

Quantitative Summary of Forced Degradation Studies

The following table summarizes the percentage of Cetilistat degradation observed under different stress conditions as reported in the scientific literature. These studies primarily utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of the parent drug and its degradation products.

| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Cetilistat | Reference |

| Acid Hydrolysis | 2N HCl | Refluxed for 30 minutes at 60°C | 4.72% | [1] |

| Base Hydrolysis | 2N NaOH | Refluxed for 30 minutes at 60°C | 6.91% | [1] |

| Oxidative Degradation | 20% H₂O₂ | Refluxed for 30 minutes at 60°C | 1.53% | [1] |

| Thermal Degradation | Dry Heat | - | 1.69% | [1] |

| Photolytic Degradation | UV Light | - | 0.85% | [1] |

| Neutral Hydrolysis | Water | - | 0.41% | [1] |

Another study reported mild degradation under acidic conditions and significant degradation under alkaline and thermal conditions, with no degradation observed under oxidative conditions[2][3].

Resulting Impurities

While forced degradation studies have confirmed the degradation of Cetilistat, the exact chemical structures of the resulting impurities under each specific stress condition are not extensively detailed in the currently available public literature. However, several process-related and potential degradation-related impurities of Cetilistat have been identified and are available as reference standards. The direct correlation and formation of these specific impurities under the stress conditions mentioned above require further investigation.

Known impurities of Cetilistat include:

-

Cetilistat Impurity 1: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (Molecular Formula: C₂₅H₄₁NO₄)

-

Cetilistat Impurity 3: 2-ethoxy-6-methyl-3,1-benzoxazin-4-one (B601192) (Molecular Formula: C₁₁H₁₁NO₃)

-

Cetilistat Impurity 7: 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (Molecular Formula: C₁₀H₁₁NO₃)

Further studies employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary to elucidate the precise structures of the degradation products formed during forced degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the forced degradation studies of Cetilistat.

Preparation of Standard Stock Solution

A standard stock solution of Cetilistat is typically prepared by accurately weighing 10 mg of the drug and transferring it to a 10 ml volumetric flask. The drug is dissolved in a small amount of a suitable organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and the volume is made up with a diluent such as acetonitrile (B52724) to achieve a concentration of 1000 µg/ml[2]. Working standards are prepared by further diluting the stock solution with the mobile phase to the desired concentration.

Forced Degradation Procedures

For each stress condition, a specific amount of the Cetilistat stock solution is treated as follows:

-

Acid Degradation: To 1 ml of the standard stock solution, 1 ml of 2N Hydrochloric acid (HCl) is added. The mixture is then refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with 2N Sodium hydroxide (B78521) (NaOH) and diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].

-

Base Degradation: To 1 ml of the standard stock solution, 1 ml of 2N Sodium hydroxide (NaOH) is added. The mixture is refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with 2N Hydrochloric acid (HCl) and diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].

-

Oxidative Degradation: To 1 ml of the standard stock solution, 1 ml of 20% Hydrogen peroxide (H₂O₂) is added. The mixture is refluxed for 30 minutes at 60°C. After cooling, the solution is diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].

-

Thermal Degradation: Cetilistat powder is subjected to dry heat in an oven. The specific temperature and duration are not consistently reported across studies, but are generally performed at a temperature that induces some degradation without causing complete decomposition.

-

Photolytic Degradation: A solution of Cetilistat is exposed to UV light (e.g., 254 nm) for a specified period, such as 24 hours[2]. The stability of the drug is then assessed by RP-HPLC.

Analytical Method for Quantification

A common analytical method for the quantification of Cetilistat and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Chromatographic Column: SunFire C18 (100Å, 5.0 µm, 4.5 mm X 150 mm) or equivalent[1].

-

Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) in a 70:30 ratio[1]. Another reported mobile phase consists of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 ratio[2][3].

-

Column Temperature: 30°C[1].

Visualizations

The following diagrams illustrate the experimental workflow for the forced degradation studies of Cetilistat.

Caption: Workflow of Cetilistat Forced Degradation Studies.

Conclusion and Future Directions

Forced degradation studies have demonstrated that Cetilistat is most susceptible to degradation under alkaline, thermal, and to a lesser extent, acidic conditions. It exhibits relative stability under oxidative and photolytic stress. While the percentage of degradation has been quantified, a significant area for future research is the definitive identification and structural elucidation of the degradation products formed under each stress condition. Such studies would provide a more complete understanding of the degradation pathways of Cetilistat, which is invaluable for formulation development, stability testing, and ensuring the overall quality and safety of the final drug product. The use of advanced analytical techniques like LC-MS/MS and NMR is highly recommended for the characterization of these unknown impurities.

References

An In-depth Technical Guide to Cetilistat API and Formulation Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetilistat (B1668417), a potent inhibitor of pancreatic and gastrointestinal lipases, is a therapeutic agent for the management of obesity. The control of impurities in the active pharmaceutical ingredient (API) and its final formulation is critical to ensure the safety, efficacy, and quality of the drug product. This technical guide provides a comprehensive overview of the potential impurities associated with Cetilistat, detailed analytical methodologies for their identification and quantification, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Cetilistat.

Introduction to Cetilistat

Cetilistat, with the chemical name 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one, is a peripherally acting anti-obesity agent.[1][2] Unlike centrally acting appetite suppressants, Cetilistat's mechanism of action is localized to the gastrointestinal tract. It inhibits pancreatic lipase (B570770), the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. By blocking this enzyme, Cetilistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss.[3] Clinical trials have demonstrated its efficacy in reducing body weight and improving obesity-related comorbidities, with a generally better gastrointestinal tolerability profile compared to other lipase inhibitors like Orlistat.[4][5][6]

Cetilistat Impurity Profile

The impurity profile of a drug substance is a critical quality attribute that reflects the purity and safety of the product. Impurities in Cetilistat can originate from the manufacturing process (process-related impurities) or from the degradation of the API during storage and handling (degradation products).[7]

Process-Related Impurities

The synthesis of Cetilistat typically involves the reaction of 2-amino-5-methylbenzoic acid with a hexadecyloxycarbonylating agent, followed by cyclization.[1] Potential process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.

A known synthetic route for Cetilistat involves the reaction of 2-amino-5-methylbenzoic acid (Impurity A) with cetyl chloroformate to form the intermediate 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (Impurity B), which is then cyclized to form Cetilistat.[1] Incomplete reactions or side reactions can lead to the presence of these and other impurities in the final API. By-products may also include analogues of Cetilistat with different alkyl chain lengths (Impurities C and D) if the starting materials contain other fatty alcohol derivatives.

Table 1: Potential Process-Related Impurities of Cetilistat

| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| Impurity A (2-amino-5-methylbenzoic acid) |  | C₈H₉NO₂ | 151.16 | Starting Material |

| Impurity B (2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid) |  | C₂₅H₄₁NO₄ | 419.60 | Intermediate |

| Impurity C (2-(dodecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) |  | C₂₁H₃₁NO₃ | 345.48 | By-product |

| Impurity D (2-(tetradecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) |  | C₂₃H₃₅NO₃ | 373.53 | By-product |

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. These studies help in establishing the intrinsic stability of the drug molecule and in developing stability-indicating analytical methods.

The benzoxazinone (B8607429) ring in Cetilistat is susceptible to hydrolysis under acidic and alkaline conditions, which can lead to the opening of the ring and the formation of Impurity B.[8][9][10]

Table 2: Summary of Forced Degradation Studies of Cetilistat

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Mild degradation | Impurity B |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | Impurity B |

| Oxidative Degradation | 3% H₂O₂, 25°C | No significant degradation | - |

| Thermal Degradation | 80°C | Significant degradation | Unspecified degradation products |

| Photolytic Degradation | UV light (254 nm) | Moderate degradation | Unspecified degradation products |

Analytical Methodologies

A combination of chromatographic techniques is typically employed for the comprehensive analysis of Cetilistat and its impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for the quantification of the API and its related substances, while Gas Chromatography (GC) is used for the analysis of residual solvents.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Cetilistat from its potential impurities and degradation products.

Objective: To quantify Cetilistat and its related substances in the API and pharmaceutical dosage forms.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: Acetonitrile (B52724) and pH 4.0 phosphate (B84403) buffer (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 228 nm

-

Injection Volume: 20 µL

Preparation of Solutions:

-

Buffer Preparation (pH 4.0): Dissolve a suitable amount of potassium dihydrogen phosphate in water and adjust the pH to 4.0 with phosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetilistat reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the Cetilistat API or a powdered tablet sample in the mobile phase to achieve a similar concentration as the standard solution. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

-

Inject the sample solution.

-

Identify and quantify the impurities based on their retention times relative to the main Cetilistat peak and using the response factor of the Cetilistat standard (assuming a response factor of 1.0 for impurities if their standards are not available).

Table 3: Validation Parameters of a Typical RP-HPLC Method for Cetilistat

| Parameter | Result |

| Linearity Range | 20 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 1.961 µg/mL |

| Limit of Quantification (LOQ) | 5.944 µg/mL |

| Accuracy (% Recovery) | 99.96% - 100.57%[11] |

| Precision (%RSD) | < 2% |

Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of the API or in the formulation of the drug product. Their levels must be controlled within the limits defined by regulatory guidelines such as ICH Q3C. Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis.[12][13][14][15]

Objective: To identify and quantify residual solvents in Cetilistat API.

Instrumentation:

-

Gas chromatograph with a headspace autosampler and FID

-

Data acquisition and processing software

Chromatographic and Headspace Conditions:

-

Column: DB-624 (30 m x 0.53 mm, 3 µm) or equivalent

-

Carrier Gas: Nitrogen or Helium

-

Oven Temperature Program:

-

Initial temperature: 40°C (hold for 10 minutes)

-

Ramp: 10°C/min to 240°C

-

Hold at 240°C for 10 minutes

-

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Headspace Vial Temperature: 80°C

-

Vial Equilibration Time: 30 minutes

Preparation of Solutions:

-

Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Standard Solution Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents (e.g., those used in the synthesis) in the diluent. Prepare a series of working standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh about 100 mg of the Cetilistat API into a headspace vial. Add a known volume of the diluent (e.g., 1 mL) and seal the vial.

Analysis Procedure:

-

Place the standard and sample vials in the headspace autosampler.

-

Run the GC analysis according to the defined method.

-

Identify the residual solvents in the sample by comparing the retention times with those of the standards.

-

Quantify the amount of each solvent using an external standard calibration curve.

Visualizations

Mechanism of Action of Cetilistat

Caption: Mechanism of action of Cetilistat as a pancreatic lipase inhibitor.

Analytical Workflow for Cetilistat Impurity Analysis

Caption: General analytical workflow for the impurity analysis of Cetilistat.

Cetilistat Impurity Profile Overview

Caption: Overview of the potential impurity profile of Cetilistat.

Conclusion

The comprehensive analysis of impurities in Cetilistat API and its formulations is paramount for ensuring its quality, safety, and efficacy. This technical guide has outlined the potential process-related impurities and degradation products of Cetilistat. Detailed and validated analytical methods, primarily RP-HPLC for related substances and headspace GC for residual solvents, are essential tools for the quality control of Cetilistat. The provided experimental protocols and validation data serve as a foundation for establishing robust analytical strategies in a drug development and manufacturing setting. A thorough understanding of the impurity profile, coupled with rigorous analytical monitoring, will ensure that Cetilistat drug products meet the stringent requirements of regulatory authorities and provide a safe and effective treatment for obesity.

References

- 1. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. WO2013092786A1 - Compositions comprising cetilistat - Google Patents [patents.google.com]

- 4. Cetilistat (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cetilistat - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 11. wjpls.org [wjpls.org]

- 12. API Manufacturing: SOP for Residual Solvent Testing by GC – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 13. almacgroup.com [almacgroup.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. labsolution.pl [labsolution.pl]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cetilistat Impurity 1

References

- 1. Cetilistat | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cetilistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Cetilistat - Wikipedia [en.wikipedia.org]

- 4. What is Cetilistat used for? [synapse.patsnap.com]

- 5. What is the mechanism of Cetilistat? [synapse.patsnap.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]

- 8. ejpmr.com [ejpmr.com]

- 9. wjpls.org [wjpls.org]

- 10. scispace.com [scispace.com]

HPLC method for determination of Cetilistat impurity 1

An Application Note and Protocol for the HPLC Determination of Cetilistat Impurity 1

Application Note

Introduction

Cetilistat is an inhibitor of pancreatic lipase (B570770) used for the treatment of obesity.[1][2] It functions by inhibiting the breakdown of triglycerides in the intestine, thereby reducing the absorption of dietary fats.[3] As with any active pharmaceutical ingredient (API), the purity of Cetilistat is a critical quality attribute. The manufacturing process and storage conditions can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such impurity is this compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug substances.

Method Summary